molecular formula C17H14ClNO B1345856 2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine CAS No. 946729-16-4

2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine

Cat. No.: B1345856
CAS No.: 946729-16-4
M. Wt: 283.7 g/mol
InChI Key: BGCHOIBEUUFJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine is an organic compound that features a naphthalene ring substituted with a chlorine atom and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine typically involves the reaction of 4-chloro-1-naphthol with 4-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-naphthol: Similar structure but with two chlorine atoms on the naphthalene ring.

    4-Chloro-1-naphthol: Lacks the phenylamine group but has a similar naphthalene core.

    2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone: Contains additional functional groups, making it more complex.

Uniqueness

2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine is unique due to its specific substitution pattern and the presence of both a naphthalene ring and a phenylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-11-6-8-15(19)17(10-11)20-16-9-7-14(18)12-4-2-3-5-13(12)16/h2-10H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCHOIBEUUFJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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